Cas no 1373920-75-2 (4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile)
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-Methyl-5-(trifluoroMethyl)phenylacetonitrile, 97%
- Benzeneacetonitrile, 4-fluoro-3-methyl-5-(trifluoromethyl)-
- 4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile
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- MDL: MFCD22201073
- Inchi: 1S/C10H7F4N/c1-6-4-7(2-3-15)5-8(9(6)11)10(12,13)14/h4-5H,2H2,1H3
- InChI Key: YKXAXCYASRRQID-UHFFFAOYSA-N
- SMILES: C1(CC#N)=CC(C(F)(F)F)=C(F)C(C)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F108440-250mg |
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile |
1373920-75-2 | 250mg |
$ 155.00 | 2022-06-05 | ||
| TRC | F108440-500mg |
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile |
1373920-75-2 | 500mg |
$ 260.00 | 2022-06-05 | ||
| Apollo Scientific | PC302217-1g |
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile |
1373920-75-2 | 97% | 1g |
£77.00 | 2025-02-21 | |
| abcr | AB350668-1 g |
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, 97%; . |
1373920-75-2 | 97% | 1g |
€177.10 | 2022-06-10 | |
| abcr | AB350668-1g |
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile, 97%; . |
1373920-75-2 | 97% | 1g |
€176.80 | 2025-04-21 | |
| Ambeed | A690023-1g |
2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetonitrile |
1373920-75-2 | 95+% | 1g |
$85.0 | 2024-04-24 | |
| Ambeed | A690023-5g |
2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetonitrile |
1373920-75-2 | 95+% | 5g |
$422.0 | 2024-04-24 | |
| Crysdot LLC | CD12147743-5g |
2-(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)acetonitrile |
1373920-75-2 | 95+% | 5g |
$418 | 2024-07-23 | |
| 1PlusChem | 1P00HVEV-1g |
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile |
1373920-75-2 | 1g |
$144.00 | 2023-12-22 | ||
| A2B Chem LLC | AI33063-1g |
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile |
1373920-75-2 | 1g |
$173.00 | 2024-04-20 |
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile Suppliers
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile
Professional Introduction to 4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile (CAS No. 1373920-75-2)
4-Fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile, with the CAS number 1373920-75-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its fluoro and trifluoromethyl substituents, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The presence of fluorine atoms in the molecule imparts enhanced metabolic stability and lipophilicity, which are critical factors in drug design. Specifically, the 4-fluoro and 5-(trifluoromethyl) groups contribute to the compound's ability to interact effectively with biological targets, thereby improving its pharmacokinetic profile. These features have made this compound a cornerstone in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on harnessing the potential of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures has been shown to modulate receptor binding affinity, alter metabolic pathways, and enhance drug bioavailability. For instance, studies have demonstrated that fluorinated aromatic compounds can exhibit improved binding to enzymes and receptors compared to their non-fluorinated counterparts.
The 3-methyl group in 4-fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile further enhances its utility as a building block in synthetic chemistry. This methyl substituent can influence the electronic properties of the aromatic ring, allowing for selective functionalization at specific positions. Such selectivity is crucial in multi-step synthetic routes where precise control over reaction outcomes is required.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating fluorinated moieties into kinase inhibitors, researchers can achieve higher affinity and selectivity for target enzymes. For example, recent studies have shown that kinase inhibitors featuring fluoro-substituted aromatic rings exhibit improved potency and reduced off-target effects.
The agrochemical industry has also benefited from the use of fluorinated compounds like 4-fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile. Fluorinated pesticides and herbicides often demonstrate enhanced stability against environmental degradation and improved efficacy against pests. The unique electronic properties conferred by fluorine atoms allow these compounds to interact more effectively with biological targets in pests, leading to more effective pest control.
Synthetic methodologies involving this compound have been refined through continuous innovation in organic chemistry. Advanced techniques such as cross-coupling reactions, palladium catalysis, and transition metal-mediated transformations have enabled researchers to construct complex molecular architectures efficiently. These methodologies are not only crucial for academic research but also have practical implications for industrial-scale production.
The role of computational chemistry in optimizing synthetic routes for 4-fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile cannot be overstated. Molecular modeling and quantum mechanical calculations help predict reaction outcomes and identify optimal conditions for synthesis. This computational approach reduces experimental trial-and-error, accelerates discovery, and enhances cost-effectiveness.
In conclusion, 4-fluoro-3-methyl-5-(trifluoromethyl)-phenylacetonitrile (CAS No. 1373920-75-2) is a versatile and highly valuable compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features and chemical properties make it an indispensable tool for researchers aiming to develop novel therapeutic agents and sustainable agricultural solutions. As research continues to evolve, the importance of this compound is likely to grow even further.
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